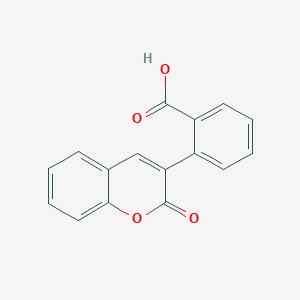

2-(2-oxo-2H-chromen-3-yl)benzoic acid

Vue d'ensemble

Description

2-(2-oxo-2H-chromen-3-yl)benzoic acid is a chemical compound that belongs to the class of coumarins. Coumarins are a group of naturally occurring compounds found in many plants and are known for their diverse biological activities. This compound is characterized by the presence of a benzoic acid moiety attached to a chromen-2-one structure. It has a molecular formula of C16H10O4 and a molecular weight of 266.25 g/mol .

Mécanisme D'action

Mode of Action

It is hypothesized that the compound may interact with its targets, leading to changes in cellular processes . .

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound, its distribution within the body, its metabolic transformation, and its eventual elimination .

Result of Action

Some related compounds have been shown to inhibit proliferation, migration, and invasion of certain cell lines, induce cell cycle arrest and apoptosis in vitro, and prevent tumor growth in vivo . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .

Analyse Biochimique

Biochemical Properties

Coumarin derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the derivative.

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Coumarin derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Coumarin derivatives are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-oxo-2H-chromen-3-yl)benzoic acid typically involves the condensation of salicylaldehyde with malonic acid in the presence of a base, followed by cyclization and oxidation steps. One common method involves the use of piperidine as a catalyst in an ethanol solvent, followed by heating under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .

Analyse Des Réactions Chimiques

Types of Reactions: 2-(2-oxo-2H-chromen-3-yl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert the chromen-2-one moiety to dihydro derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Friedel-Crafts acylation and alkylation reactions are common, using reagents like aluminum chloride and acyl chlorides.

Major Products:

Oxidation: Formation of chromen-2,3-dione derivatives.

Reduction: Formation of dihydrochromen derivatives.

Substitution: Formation of various substituted coumarins.

Applications De Recherche Scientifique

Scientific Research Applications

2-(2-oxo-2H-chromen-3-yl)benzoic acid has several scientific research applications:

- Chemistry Used as a building block for the synthesis of more complex molecules.

- Biology Investigated for its potential biological activities, including antimicrobial and antineoplastic properties.

- Medicine Explored for its potential therapeutic applications, particularly in cancer research due to its antineoplastic activity.

- Industry Utilized in the development of new materials with specific properties.

3-(2-oxo-2H-chromen-3-yl)benzoic acid, a derivative of chromen-2-one and benzoic acid, has garnered attention in recent years for its diverse biological activities.

Chemical Structure and Properties

The compound features a chromenone moiety linked to a benzoic acid structure. Its unique bicyclic structure contributes to its reactivity and biological activity. The presence of the carbonyl group enhances its potential interactions with biological targets.

Methods of Application

Researchers have utilized various in vitro and in vivo methods to test the efficacy of the compound. This includes cell culture assays and animal model testing to evaluate its pharmacokinetics and pharmacodynamics. Biochemical assays, such as enzyme inhibition studies and binding affinity tests, have been conducted to understand the compound’s interaction with biological systems. Laboratory experiments have been conducted to test the compound’s effectiveness in breaking down various environmental contaminants. It has been employed in various chromatographic and spectroscopic techniques to detect and quantify other chemicals.

Results and Outcomes

The compound exhibited significant activity against certain bacterial strains, suggesting its potential as an antibiotic agent. For instance, compounds derived from it showed MIC values of 62.5 μg/mL against B. subtilis, indicating strong antibacterial properties. The compound has shown to affect certain biochemical pathways, indicating its potential use in studying cellular processes and diseases. The results indicated that “this compound” could be a valuable agent in the degradation of certain pollutants, aiding in the detoxification of contaminated sites. The use of “this compound” in analytical methods has improved the sensitivity and specificity of chemical detection, enhancing the accuracy of analytical results.

Detailed applications

- Pharmaceuticals: Explored for potential therapeutic effects due to its biological activities, showing promise in developing new medications due to its bioactive properties.

- Agriculture: Derivatives studied for their herbicidal properties, offering a new approach to weed control.

- Environmental Science: Explored for its ability to degrade pollutants, contributing to environmental remediation efforts.

- Analytical Chemistry: Used as a reagent in chemical analyses due to its reactive nature and ability to form complexes with other substances.

Biological properties

3-(2-oxo-2H-chromen-3-yl)benzoic acid, a derivative of chromen-2-one and benzoic acid, has garnered attention in recent years for its diverse biological activities. This section explores its biological properties, including antimicrobial, antioxidant, and potential antineoplastic effects, alongside relevant research findings and case studies.

Antimicrobial Activity

Research indicates that 3-(2-oxo-2H-chromen-3-yl)benzoic acid exhibits significant antimicrobial properties against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MSSA) | 3.125 µg/mL |

| Methicillin-resistant S. aureus (MRSA) | 1.56 µg/mL |

| Bacillus subtilis | 6.25 µg/mL |

In a study, the compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria, outperforming some traditional antibiotics like ampicillin. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymes involved in bacterial growth.

Antioxidant Properties

The antioxidant activity of 3-(2-oxo-2H-chromen-3-yl)benzoic acid has also been investigated. It showed significant free radical scavenging activity, which is crucial for mitigating oxidative stress-related diseases. The compound's ability to donate electrons or hydrogen atoms makes it an effective antioxidant agent.

Antineoplastic Activity

The potential antineoplastic effects of this compound are particularly noteworthy. Preliminary studies suggest that it may inhibit tumor growth by interfering with cellular processes critical for cancer cell proliferation. The exact pathways remain under investigation, but it is hypothesized that the compound affects signaling pathways involved in cell survival and division.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study highlighted that the compound inhibited biofilm formation in S. aureus significantly, suggesting its potential as a therapeutic agent against biofilm-associated infections.

- Mechanistic Insights : Research into the molecular mechanisms revealed that 3-(2-oxo-2H-chromen-3-yl)benzoic acid might inhibit specific enzymes related to bacterial growth, thus providing insights into its antibacterial properties.

- Comparative Studies : When compared to other coumarin derivatives, this compound exhibited superior antimicrobial potency against resistant strains, indicating its promise in addressing antibiotic resistance challenges.

Comparaison Avec Des Composés Similaires

- 3-(2-oxo-2H-chromen-3-yl)benzoic acid

- 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid

- 2-(2-oxochromen-3-yl)acetic acid

Comparison: While these compounds share structural similarities, 2-(2-oxo-2H-chromen-3-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the presence of the benzoic acid moiety enhances its solubility and reactivity compared to other coumarin derivatives .

Activité Biologique

2-(2-oxo-2H-chromen-3-yl)benzoic acid, a derivative of coumarin, has garnered attention in recent years due to its diverse biological activities. This compound is characterized by a chromene core fused with a benzoic acid moiety, which contributes to its unique chemical properties and potential therapeutic applications. The following sections detail its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHO. Its structure includes a chromone unit that enhances its reactivity and bioactivity. The presence of the carbonyl group in the chromone structure is crucial for its interaction with various biological targets.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is essential for potential therapeutic applications in diseases related to oxidative damage.

- Antimicrobial Properties : Studies have shown that this compound possesses antibacterial activity against various strains. For instance, it exhibited a minimum inhibitory concentration (MIC) of 62.5 μg/mL against Bacillus subtilis, indicating strong antibacterial potential. Additionally, derivatives of this compound have shown effectiveness against Staphylococcus aureus and other Gram-positive bacteria .

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. It was reported to have an IC value of 9.54 μM against MCF-7 breast cancer cells, suggesting significant cytotoxic effects . The mechanism appears to involve interference with cellular processes critical for tumor growth.

- Enzyme Inhibition : this compound has been studied for its ability to inhibit specific enzymes, including those involved in inflammatory pathways and cancer progression .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with various molecular targets, including:

- Enzymes : The compound may inhibit enzymes involved in cell division and survival pathways, contributing to its anticancer properties.

- Signaling Pathways : It is thought to affect signaling pathways related to inflammation and oxidative stress response, enhancing its antioxidant properties.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

| Study Reference | Biological Activity | Findings |

|---|---|---|

| Anticancer | IC of 9.54 μM against MCF-7 cells | |

| Antioxidant | Effective scavenging of DPPH radicals | |

| Antimicrobial | MIC of 62.5 μg/mL against Bacillus subtilis |

Applications

The therapeutic potential of this compound extends across various fields:

- Pharmacology : Due to its bioactive properties, this compound is being explored for new drug development aimed at treating cancer and bacterial infections.

- Agriculture : Its herbicidal properties make it a candidate for developing environmentally friendly weed control agents.

- Environmental Science : Research suggests that it can aid in the degradation of pollutants, contributing to environmental remediation efforts.

Propriétés

IUPAC Name |

2-(2-oxochromen-3-yl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O4/c17-15(18)12-7-3-2-6-11(12)13-9-10-5-1-4-8-14(10)20-16(13)19/h1-9H,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DACUXYCUJMGBFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=CC=C3C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.